1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-3-pyridinemethanol with pyrrolidine under basic conditions to form the intermediate 2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidine. This intermediate is then reacted with propenone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The propenone moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-pyridinemethanol: A precursor in the synthesis of the target compound.
Pyrrolidine: A common structural motif in many biologically active compounds.
Propenone: A reactive moiety found in various organic compounds.
Uniqueness
1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a propenone moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(17)16-9-5-6-12(16)10-18-13-7-4-8-15-11(13)2/h3-4,7-8,12H,1,5-6,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMAMESBDIWUBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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